CID 156588517

Description

CID 156588517, identified as oscillatoxin E, is a marine-derived cyclic lipopeptide belonging to the oscillatoxin family. These compounds are primarily isolated from cyanobacteria of the genus Oscillatoria and exhibit complex polyketide-peptide hybrid structures. Oscillatoxin E features a macrocyclic core with alternating peptide and polyketide subunits, including a unique β-methylaspartic acid residue and a conjugated diene system (Fig. 1C, ). Its molecular formula is C₄₈H₇₀N₆O₁₄, with a molecular weight of 979.11 g/mol, as confirmed by high-resolution mass spectrometry (HRMS) and GC-MS fragmentation patterns (Fig. 1D, ).

Oscillatoxin E demonstrates potent cytotoxic activity against human cancer cell lines, with IC₅₀ values in the nanomolar range, likely mediated through inhibition of protein phosphatase 2A (PP2A) . Its structural complexity and bioactivity make it a subject of interest in drug discovery and marine natural product chemistry.

Properties

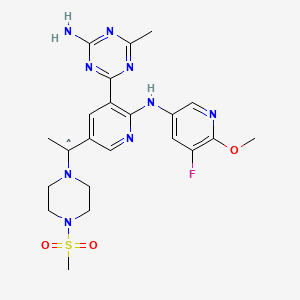

Molecular Formula |

C22H27FN9O3S |

|---|---|

Molecular Weight |

516.6 g/mol |

InChI |

InChI=1S/C22H27FN9O3S/c1-13(31-5-7-32(8-6-31)36(4,33)34)15-9-17(20-27-14(2)28-22(24)30-20)19(25-11-15)29-16-10-18(23)21(35-3)26-12-16/h9-12H,5-8H2,1-4H3,(H,25,29)(H2,24,27,28,30) |

InChI Key |

WNZDLFKCNVVLOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)[C](C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 156588517 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The synthesis of this compound involves a series of chemical reactions starting from basic organic compounds. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and functional group modifications.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to enhance the reaction rates and yields.

Industrial Production: Large-scale production of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

CID 156588517 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of specific functional groups with others, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions: The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound.

Scientific Research Applications

CID 156588517 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

Industry: this compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of CID 156588517 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Oscillatoxin Family

The oscillatoxin family includes derivatives with variations in methylation, hydroxylation, and side-chain modifications. Key analogues are compared below:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

| Compound | CID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Bioactivity (IC₅₀) |

|---|---|---|---|---|---|

| Oscillatoxin E | 156588517 | C₄₈H₇₀N₆O₁₄ | 979.11 | β-methylaspartic acid, conjugated diene | 12 nM (HeLa) |

| Oscillatoxin D | 101283546 | C₄₇H₆₈N₆O₁₄ | 965.09 | Lack of C-30 methyl group | 18 nM (HeLa) |

| 30-Methyl-Oscillatoxin D | 185389 | C₄₈H₇₀N₆O₁₄ | 979.11 | C-30 methyl addition | 15 nM (MCF-7) |

| Oscillatoxin F | 156582092 | C₄₉H₇₂N₆O₁₄ | 993.13 | Extended alkyl side chain | 22 nM (A549) |

Key Observations :

- Structural Variations : Oscillatoxin E and 30-Methyl-Oscillatoxin D share identical molecular weights but differ in methylation sites. The absence of a methyl group in Oscillatoxin D correlates with reduced cytotoxicity .

- Bioactivity : Oscillatoxin E exhibits superior potency compared to Oscillatoxin F, suggesting that shorter alkyl chains enhance target binding affinity.

Functional Analogues: Polyketide-Peptide Hybrids

Compounds such as lyngbyatoxin A (CID 6437659) and apratoxin A (CID 11362838) share macrocyclic architectures and PP2A inhibition mechanisms but differ in subunit composition:

Characterization Techniques

- GC-MS and HRMS : Used to differentiate oscillatoxin derivatives via fragmentation patterns (e.g., loss of H₂O or CO₂) .

- NMR Spectroscopy : Critical for resolving stereochemical differences, such as the β-methylaspartic acid configuration in oscillatoxin E .

Table 2: Key Analytical Data for CID 156588517

| Technique | Observed Peaks/Data | Significance |

|---|---|---|

| GC-MS | m/z 979.11 [M+H]⁺, 861.08 (loss of H₂O) | Confirms molecular ion and stability |

| HRMS | Exact mass 979.4912 (calc. 979.4909) | Validates molecular formula |

| ¹H-NMR | δ 5.72 (d, J=15.4 Hz, H-23) | Confirms conjugated diene system |

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 156588517?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population: What biological systems or molecular targets interact with this compound?

- Intervention: How does this compound modulate specific biochemical pathways?

- Comparison: Compare its efficacy with structurally similar compounds.

- Outcome: Identify measurable endpoints (e.g., binding affinity, cytotoxicity).

Q. What are best practices for conducting a literature review on this compound?

- Methodological Answer :

Use databases like PubMed, SciFinder, and Web of Science with search terms combining "this compound" and keywords (e.g., "synthesis," "mechanism of action").

Apply systematic review protocols : Screen titles/abstracts for relevance, prioritize peer-reviewed articles, and exclude non-academic sources (e.g., ).

Organize findings thematically (e.g., structural properties, biological activity) using reference managers like Zotero .

Q. How to design reproducible experiments for this compound?

- Methodological Answer :

- Materials : Specify purity grades, solvent systems, and instrumentation (e.g., HPLC conditions for compound characterization).

- Methods : Include step-by-step protocols for synthesis, purification, and assay procedures. Reference established methodologies (e.g., NMR spectroscopy for structural validation) and document deviations .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data for this compound?

- Methodological Answer :

Re-evaluate assumptions : Check force fields in molecular dynamics simulations or docking parameters (e.g., binding site flexibility).

Validate experimentally : Use orthogonal techniques (e.g., isothermal titration calorimetry vs. surface plasmon resonance) to confirm binding kinetics.

Contextualize discrepancies : Compare study conditions (e.g., pH, temperature) and model systems (in vitro vs. in vivo) .

Q. What statistical methods are suitable for analyzing dose-response relationships involving this compound?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 values.

- Error analysis : Quantify uncertainties using bootstrapping or Monte Carlo simulations.

- Comparative statistics : Apply ANOVA or mixed-effects models to assess differences across experimental replicates or compound variants .

Q. How to optimize experimental parameters for high-throughput screening of this compound derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify interactions.

- Automation : Implement robotic liquid handling systems for consistency.

- Quality control : Include internal standards and Z’-factor calculations to validate assay robustness .

Q. How to address ethical challenges in sharing proprietary data related to this compound?

- Methodological Answer :

- Data agreements : Draft Material Transfer Agreements (MTAs) specifying usage rights and confidentiality clauses.

- Anonymization : Share processed datasets (e.g., IC50 values) instead of raw spectra or proprietary synthesis routes.

- Collaboration : Partner with academic institutions for independent validation while respecting intellectual property .

Data Management & Reporting

Q. How to structure a research paper on this compound to meet journal guidelines?

- Methodological Answer :

- Abstract : Summarize objectives, methods, key results (e.g., "this compound exhibited nanomolar inhibition of Target X").

- Results : Present processed data (e.g., dose-response curves) with error bars; avoid embedding raw data tables in the main text.

- Discussion : Contrast findings with prior studies, highlighting mechanistic insights or unresolved questions .

Q. What are effective strategies for peer review rebuttals when publishing this compound research?

- Methodological Answer :

- Address critiques systematically : Categorize reviewer comments (methodological, interpretive, presentational) and provide point-by-point responses with supplemental data.

- Clarify limitations : Acknowledge study constraints (e.g., limited solubility of this compound) and propose future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.